molecular formula C10H10ClNO5 B13010660 Ethyl 4-chloro-2-methoxy-5-nitrobenzoate

Ethyl 4-chloro-2-methoxy-5-nitrobenzoate

Cat. No.: B13010660
M. Wt: 259.64 g/mol
InChI Key: XMSLRWMASKOEPN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of benzoic acid, featuring a chloro, methoxy, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-methoxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-chloro-2-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-chloro-2-methoxy-5-aminobenzoate.

    Hydrolysis: Formation of 4-chloro-2-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-2-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-chloro-2-methoxy-5-nitrobenzoate can be compared with other similar compounds such as:

  • Ethyl 4-chloro-5-methoxy-2-nitrobenzoate
  • Methyl 2-bromo-5-nitrobenzoate
  • 2-Chloro-4-methoxy-5-nitrobenzoic acid methyl ester

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions in various chemical and biological systems. The combination of chloro, methoxy, and nitro groups provides a distinct set of properties that can be leveraged in different research and industrial applications.

Properties

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

ethyl 4-chloro-2-methoxy-5-nitrobenzoate

InChI

InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-8(12(14)15)7(11)5-9(6)16-2/h4-5H,3H2,1-2H3

InChI Key

XMSLRWMASKOEPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]

Origin of Product

United States

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